molecular formula C23H22O3S2 B12633220 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde CAS No. 918882-54-9

2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde

Cat. No.: B12633220
CAS No.: 918882-54-9
M. Wt: 410.6 g/mol
InChI Key: AARHCNQZAYLOTP-UHFFFAOYSA-N
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Description

2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzaldehyde core substituted with two 4-methoxyphenylmethylsulfanyl groups at the 2 and 6 positions, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde typically involves the reaction of 2,6-dibromobenzaldehyde with 4-methoxybenzyl mercaptan under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the 4-methoxybenzylsulfanyl groups. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzoic acid.

    Reduction: 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde largely depends on its specific application. For instance, in biological systems, it may exert its effects through interactions with cellular targets, leading to antimicrobial or antioxidant activities. The exact molecular targets and pathways involved would require further detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde stands out due to its dual 4-methoxyphenylmethylsulfanyl substitutions, which impart unique electronic and steric properties. These features make it particularly useful in the synthesis of novel materials and in exploring new chemical reactivity patterns.

Properties

CAS No.

918882-54-9

Molecular Formula

C23H22O3S2

Molecular Weight

410.6 g/mol

IUPAC Name

2,6-bis[(4-methoxyphenyl)methylsulfanyl]benzaldehyde

InChI

InChI=1S/C23H22O3S2/c1-25-19-10-6-17(7-11-19)15-27-22-4-3-5-23(21(22)14-24)28-16-18-8-12-20(26-2)13-9-18/h3-14H,15-16H2,1-2H3

InChI Key

AARHCNQZAYLOTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=C(C(=CC=C2)SCC3=CC=C(C=C3)OC)C=O

Origin of Product

United States

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